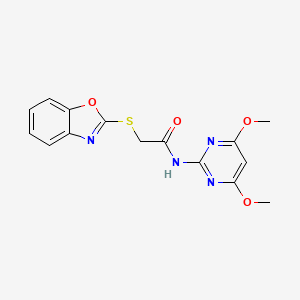

![molecular formula C21H24N4O2 B5578297 1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)

1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone involves complex processes, including tandem multicomponent approaches and copper-catalyzed reductive amination. A notable method involves azidation followed by reduction and oxidative amination of C(sp3)–H bonds, using sodium azide as a nitrogen source and DMA as a one-carbon source for the synthesis of N-fused heterocycles (Nandwana et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds typically features complex heterocyclic frameworks that incorporate elements like imidazole and quinolinone. These structures are often analyzed through various spectroscopic techniques, including IR, GC-MS, and 1H-NMR, which help in confirming the expected structural configurations and identifying functional groups critical to the compound's properties (Guo Qian-yi, 2011).

Aplicaciones Científicas De Investigación

Antitumor Activity

The compound R115777, closely related to "1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone", has been identified as a potent and selective inhibitor of farnesyl protein transferase. It shows significant antitumor effects in vivo following oral administration in mice. This discovery has its roots in programs focused on ketoconazole and retinoic acid catabolism, leading to an interest in the Ras prenylation process. The research highlights the compound's structural features, methodology, structure-activity relationships, and pharmacology, positioning it in phase III clinical evaluation for its antitumor properties (Venet, End, & Angibaud, 2003).

Cardiac Stimulant Activity

Research into 2(1H)-quinolinones with cardiac stimulant activity included the synthesis and evaluation of derivatives, such as 6-imidazol-1-yl-8-methyl-2(1H)-quinolinone, for their potential to increase cardiac contractility. This work in anesthetized dogs highlighted certain derivatives that were significantly more potent than milrinone, a known cardiac stimulant, and demonstrated dose-related cardiac stimulant activity, indicating their potential in treating congestive heart failure patients (Alabaster et al., 1989).

Synthesis and Chemical Properties

A study described a tandem multicomponent approach for the synthesis of quinazolinones, imidazo[1,2-c]quinazolines, and imidazo[4,5-c]quinolines through copper-catalyzed reductive amination. This method, involving sodium azide as a nitrogen source and DMA as a one-carbon source, showcases the chemical versatility and potential for generating a variety of N-fused heterocycles in good to excellent yields, applicable in broad chemical and pharmacological research contexts (Nandwana et al., 2017).

Antibacterial and Antifungal Activity

Another study focused on the design, synthesis, and biological activity evaluation of novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones. These compounds displayed significant antimicrobial and antifungal activities against various strains, highlighting the compound's potential as a base for developing new antimicrobial agents (Anisetti & Reddy, 2012).

Mecanismo De Acción

The mechanism of action of imidazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,6-dimethyl-3-[3-(1-methylimidazol-2-yl)piperidine-1-carbonyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-14-6-7-18-16(11-14)19(26)17(13-24(18)3)21(27)25-9-4-5-15(12-25)20-22-8-10-23(20)2/h6-8,10-11,13,15H,4-5,9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDYVUDPSGSMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)N3CCCC(C3)C4=NC=CN4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)

![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)

![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)

![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)

![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)

![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)

![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)